molecular formula C8H6ClF3N2O2 B13118580 3-Chloro-N'-hydroxy-4-(trifluoromethoxy)benzimidamide

3-Chloro-N'-hydroxy-4-(trifluoromethoxy)benzimidamide

Katalognummer: B13118580
Molekulargewicht: 254.59 g/mol
InChI-Schlüssel: FJAZNVHCSMUTKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide is a chemical compound with the molecular formula C8H6ClF3N2O2. It is known for its unique structural features, which include a trifluoromethoxy group and a benzimidamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by chlorination and subsequent amidation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the quality standards required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-N’-hydroxy-4-(trifluoromethoxy)benzimidamide stands out due to its unique combination of a trifluoromethoxy group and a benzimidamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H6ClF3N2O2

Molekulargewicht

254.59 g/mol

IUPAC-Name

3-chloro-N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-3-4(7(13)14-15)1-2-6(5)16-8(10,11)12/h1-3,15H,(H2,13,14)

InChI-Schlüssel

FJAZNVHCSMUTKN-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(C=C1/C(=N/O)/N)Cl)OC(F)(F)F

Kanonische SMILES

C1=CC(=C(C=C1C(=NO)N)Cl)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.